molecular formula C11H20N2O4 B2825635 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid CAS No. 1263377-93-0

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Cat. No.: B2825635
CAS No.: 1263377-93-0
M. Wt: 244.291
InChI Key: DEVGLXXPCHEYGJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid (IUPAC name: (S/R)-1-[(tert-butoxy)carbonyl]-4-methylpiperazine-2-carboxylic acid) is a piperazine derivative widely used in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group at the N1 position acts as a protective group, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions . The methyl group at the C4 position and the carboxylic acid at C2 confer unique physicochemical properties, including improved solubility and hydrogen-bonding capacity, making it valuable for drug design .

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVGLXXPCHEYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • Stereochemistry : Exists as (R)- and (S)-enantiomers (e.g., (S)-isomer CAS: 363192-86-3) .
  • Applications : Intermediate in synthesizing antipsychotics, antivirals, and antimicrobial agents .

Comparison with Structural Analogs

Piperazine derivatives share a six-membered ring with two nitrogen atoms but differ in substituents, which critically influence their reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid C₁₁H₂₀N₂O₄ 244.29 Boc (N1), methyl (C4), COOH (C2) Drug intermediates, chiral building blocks
1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid C₁₈H₂₄N₂O₄ 332.40 Boc (N1), benzyl (C4), COOH (C2) Enhanced lipophilicity for CNS-targeting drugs
1-Boc-piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 Boc (N1), COOH (C2) Base structure for further functionalization
1-Boc-4-Fmoc-piperazine-2-carboxylic acid C₂₅H₂₇N₃O₆ 465.50 Boc (N1), Fmoc (N4), COOH (C2) Solid-phase peptide synthesis
1-(Tert-butyl)-4-phenylpiperidine-2-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc (N1), phenyl (C4), COOH (C2) High steric bulk for protease inhibition

Key Differences and Implications:

Substituent Effects :

  • Methyl vs. Benzyl : The methyl group in the target compound improves water solubility compared to the benzyl group in ’s analog, which increases lipophilicity for blood-brain barrier penetration .
  • Boc vs. Fmoc : The Boc group is acid-labile, whereas the Fmoc group in ’s compound is base-sensitive, enabling orthogonal protection strategies .

Stereochemical Influence :

  • The (S)-enantiomer (CAS: 363192-86-3) may exhibit distinct biological activity compared to the (R)-form, as seen in chiral drug candidates like ciprofloxacin derivatives .

Synthetic Utility :

  • The target compound is synthesized via hydrogenation of pyrazine precursors followed by Boc protection (similar to methods in –4) .
  • Analogs like the benzyl-substituted derivative require additional alkylation steps, increasing synthetic complexity .

Safety Profiles :

  • The phenyl-substituted analog () has higher acute toxicity (H302, H315) compared to the methyl-substituted target compound, which lacks severe hazard classifications .

Drug Development

  • The Boc-protected methylpiperazine scaffold is integral to antipsychotics (e.g., Olanzapine analogs) and antivirals, leveraging its hydrogen-bonding capacity for target engagement .
  • The benzyl analog () is explored in antiallergy drugs due to its extended hydrophobic interactions .

Biological Activity

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, also known as (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, is a chiral compound with significant implications in medicinal chemistry and biological research. This article provides an in-depth exploration of its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 363192-62-5
  • Structure : The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group.

Synthesis

The synthesis of this compound typically involves the protection of the amino group of 4-methylpiperazine using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction is usually performed in organic solvents like dichloromethane at room temperature, allowing for selective protection that facilitates subsequent reactions .

The primary biological activity of this compound arises from its role as a building block in the synthesis of various bioactive molecules. The Boc group serves as a protective moiety that can be selectively removed under mild conditions, enabling further functionalization of the amino group for diverse applications in drug development .

Pharmacological Applications

This compound has been investigated for its potential in several therapeutic areas:

  • Cancer Research : It has been utilized in studies aimed at developing novel anticancer agents. For instance, compounds derived from this structure have shown pro-apoptotic effects in cancer cell lines, indicating potential applications in targeted cancer therapies .
  • Enzyme Interaction Studies : The compound is also significant in studying enzyme-substrate interactions, which are crucial for understanding metabolic pathways and drug metabolism .

Research Findings

Recent studies highlight the compound's utility in various biological contexts:

  • A study demonstrated that derivatives of this compound could induce apoptosis in colon cancer cells while activating autophagic pathways as a survival mechanism. This dual action is critical for enhancing the efficacy of anticancer therapies .
  • Another investigation focused on the synthesis of multifunctional agents that target microtubules, showing that modifications to the piperazine scaffold can lead to improved cytotoxicity against tumor cells .

Case Studies

StudyFindings
Colon Cancer StudyInduced apoptosis and activated autophagy in colon cancer cells through derivatives of the compound.
Microtubule Targeting AgentsDeveloped multifunctional agents with enhanced cytotoxicity against various cancer cell lines by modifying piperazine derivatives.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Analytical Validation
Boc ProtectionBoc₂O, triethylamine, THF, 0°C → RT, 12h78HPLC (95% purity), NMR (δ 1.44 ppm for Boc CH₃)
Acid Workup1M HCl, ethyl acetate extraction82FT-IR (C=O stretch at 1690 cm⁻¹)

Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?

Answer:
A combination of analytical techniques is employed:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often use acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl protons at δ 1.44 ppm) and piperazine backbone signals (e.g., N-CH₃ at δ 2.30 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 273.18 g/mol) .

Advanced: What strategies resolve contradictions between theoretical and experimental yields during scale-up?

Answer:
Discrepancies often arise from side reactions (e.g., Boc deprotection under acidic conditions or incomplete coupling). Mitigation strategies include:

  • Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction time .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .
  • Statistical Optimization : Design of Experiments (DoE) to model interactions between variables (e.g., temperature, pH) and predict optimal conditions .

Case Study : A 20% yield drop during scale-up was attributed to inadequate mixing. Implementing high-shear mixing improved mass transfer, restoring yield to 75% .

Advanced: How can functional group modifications enhance biological activity while maintaining stability?

Answer:
The carboxylic acid and Boc-protected amine groups offer sites for derivatization:

  • Carboxylic Acid Modifications :
    • Esterification : Methyl ester formation (via SOCl₂/MeOH) increases lipophilicity for membrane permeability .
    • Amide Coupling : Reaction with amines (EDC/HOBt) introduces targeting moieties (e.g., peptides for receptor binding) .
  • Boc Group Replacement : Deprotection (TFA) exposes the secondary amine for further functionalization (e.g., sulfonylation for kinase inhibition) .

Q. Table 2: Bioactivity of Derivatives

DerivativeModificationBioassay Result (IC₅₀)
Methyl EsterCOOH → COOMe2.5 µM (Cancer Cell Line)
SulfonamideNH → NHSO₂Ar0.8 µM (Enzyme Inhibition)

Advanced: How do steric and electronic effects influence regioselectivity in piperazine ring functionalization?

Answer:
The Boc group introduces steric hindrance, directing electrophiles to the less hindered 4-methyl position. Electronic effects from the carboxylic acid (electron-withdrawing) further polarize the ring, favoring nucleophilic attacks at the 2-position. Computational modeling (DFT) predicts charge distribution, guiding reagent selection .

Example : Nitration reactions yield 90% regioselectivity for the 3-position when the Boc group is present, versus 50% without it .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Solubility : Dissolve in dry DMSO (10 mM stock) for long-term storage; avoid aqueous buffers with pH < 5 to prevent acid-mediated degradation .

Advanced: How can chiral purity be maintained during synthesis?

Answer:
The 2-carboxylic acid group introduces a chiral center. Strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-piperazine precursors to enforce stereochemistry .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters to isolate enantiomers (>99% ee) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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